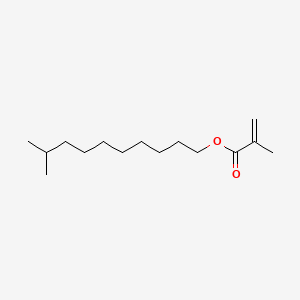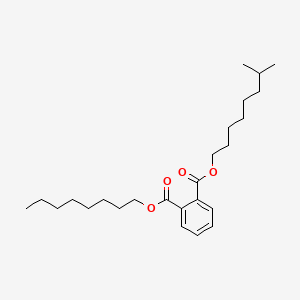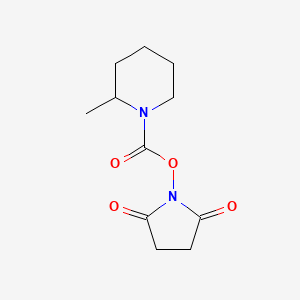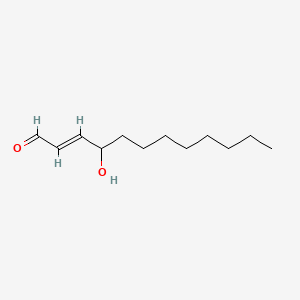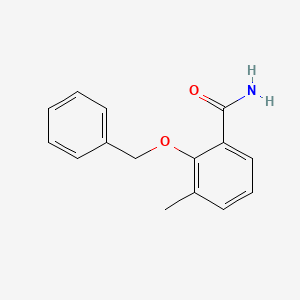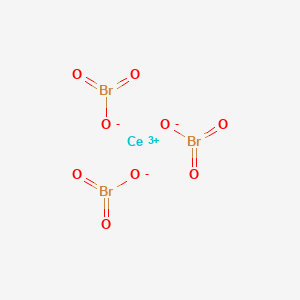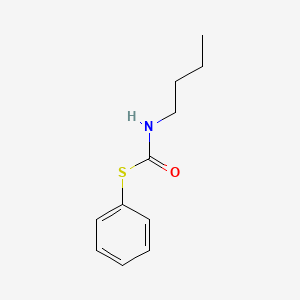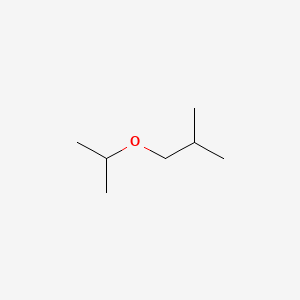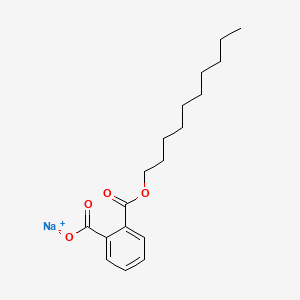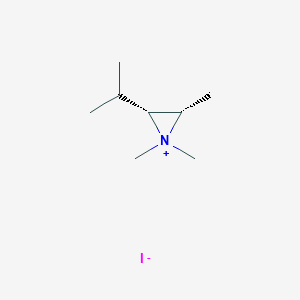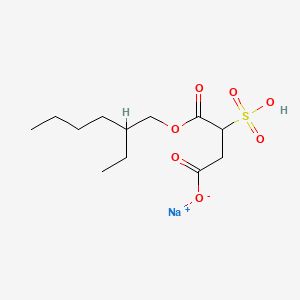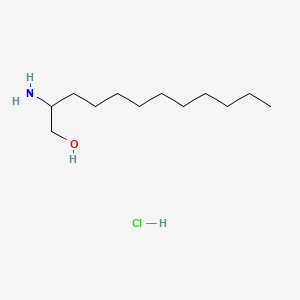
2-aminododecan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminododecan-1-ol;hydrochloride is a chemical compound with the molecular formula C12H27NO·HCl. It is a derivative of dodecanol, where an amino group is attached to the second carbon atom, and it is combined with hydrochloride. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminododecan-1-ol;hydrochloride typically involves the reaction of dodecanol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-aminododecan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
2-aminododecan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminododecan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-aminoethanol: A smaller analog with similar chemical properties.
2-aminopropanol: Another analog with a shorter carbon chain.
2-aminohexanol: A compound with a medium-length carbon chain.
Uniqueness
2-aminododecan-1-ol;hydrochloride is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This makes it suitable for specific applications where longer chain length is advantageous, such as in the production of surfactants and emulsifiers.
Properties
CAS No. |
23551-91-9 |
|---|---|
Molecular Formula |
C12H28ClNO |
Molecular Weight |
237.81 g/mol |
IUPAC Name |
2-aminododecan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c1-2-3-4-5-6-7-8-9-10-12(13)11-14;/h12,14H,2-11,13H2,1H3;1H |
InChI Key |
QBYPLLUFZHQSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


